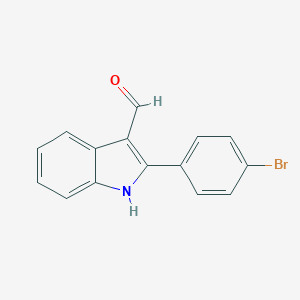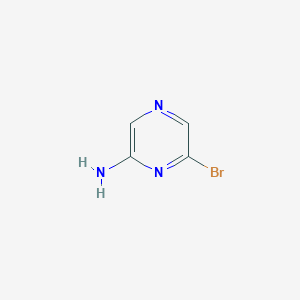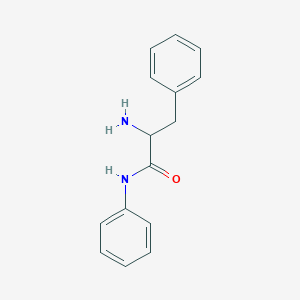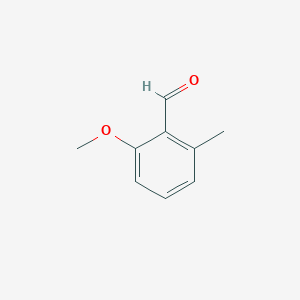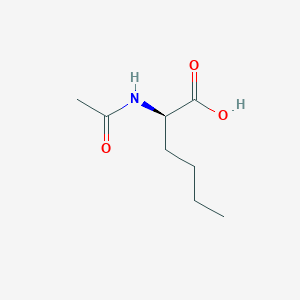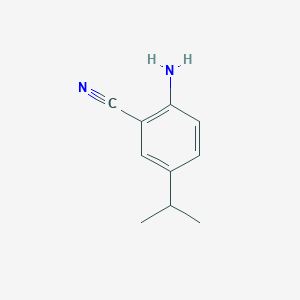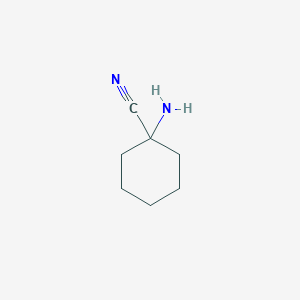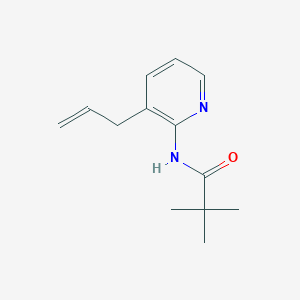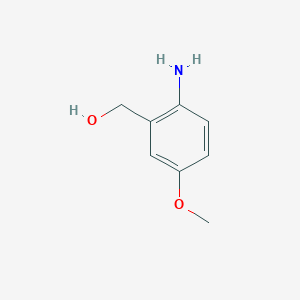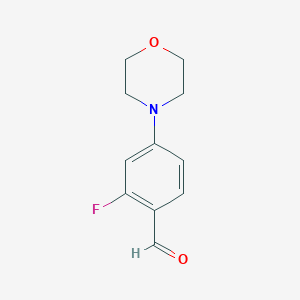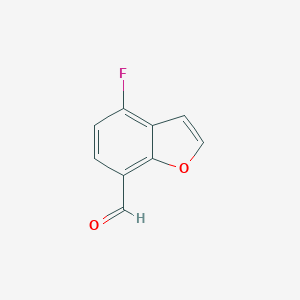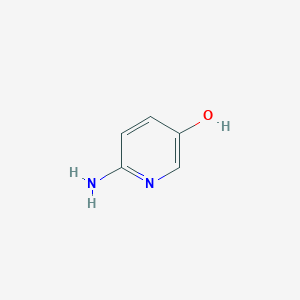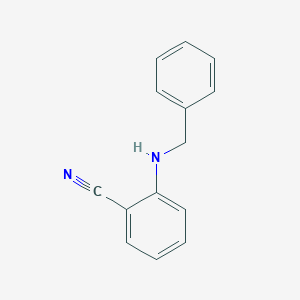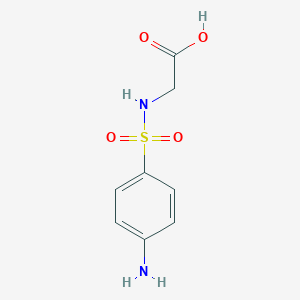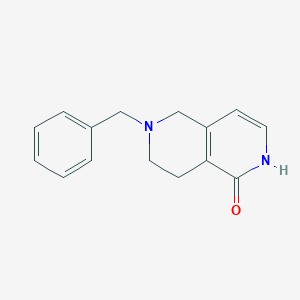
6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
説明
The compound "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one" is a derivative of naphthyridine, a bicyclic structure composed of two fused six-membered rings with nitrogen atoms at positions 1 and 6. This compound is characterized by a tetrahydro modification indicating the saturation of the two rings and a benzyl group attached to the sixth carbon. The naphthyridine derivatives are of significant interest due to their pharmacological properties and potential as intermediates in the synthesis of natural product analogues .
Synthesis Analysis
The synthesis of related naphthyridinone compounds involves multi-step reactions. A general method for synthesizing dihydronaphthyridinones with aryl-substituted quaternary benzylic centers has been developed, which includes an SNAr reaction using chloronicotinate esters and tertiary benzylic nitriles, followed by a selective nitrile reduction and lactam ring closure . Another approach for synthesizing benzonaphthyrid
科学的研究の応用
Antioxidant Activity in Lipid Membranes and Low-Density Lipoproteins :
- A study by Nam et al. (2007) explored tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol. These compounds, including variants of the compound , demonstrated significant antioxidant activity in lipid membranes and low-density lipoproteins. They were found to be superior to alpha-tocopherol in trapping peroxyl radicals and showed potential for good antioxidant characteristics in both membranes and lipoproteins.
Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers :
- Murray et al. (2023) reported on the synthesis of various 7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 3,4-dihydro-2,7-naphthyridin-1(2H)-ones, including compounds with a similar structure to "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one". This research is significant in the context of organic synthesis and the development of new chemical compounds.
Antivertigo Agents Synthesis :
- The synthesis of methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine was explored by Shiozawa et al. (1984) as potential antivertigo agents. This research is relevant for understanding the chemical modifications and potential therapeutic applications of compounds similar to "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one".
C-Met Kinase Inhibitors :
- Wang et al. (2013) discovered that by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, they could create effective c-Met kinase inhibitors. This is significant for medicinal chemistry and the development of targeted therapies.
特性
IUPAC Name |
6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSOMLGEDNNJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624902 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |
CAS RN |
601514-62-9 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

